![molecular formula C23H25N5O2S B2652649 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216985-52-2](/img/structure/B2652649.png)
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several distinct functional groups, including a dihydroisoquinoline, a triazolopyrimidine, and a thiophene ring. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .
Molecular Structure Analysis
The structure of this compound would likely be determined through a combination of spectroscopic techniques, such as FT-IR, ESI-MS, and NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on its specific functional groups. For example, the dihydroisoquinoline could potentially undergo oxidation reactions, while the triazolopyrimidine might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would depend on the balance of hydrophobic and hydrophilic regions in its structure .Aplicaciones Científicas De Investigación
Inhibition of AKR1C3 in Cancer Therapy
AKR1C3: (aldo-keto reductase 1C3) is an enzyme implicated in both breast and prostate cancer. Research has identified 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one as a highly potent and isoform-selective inhibitor of AKR1C3. Crystal structure studies reveal that the carboxylate group occupies the enzyme’s oxyanion hole, while the sulfonamide moiety provides the correct twist for binding in an adjacent hydrophobic pocket .
Bis [1,2,4]triazolo [4,3-b:3′,4′-f] [1,2,4,5-tetrazine] Derivatives
This compound serves as a key intermediate for synthesizing novel derivatives of 1,8-disubstituted bis [1,2,4]triazolo[4,3-b:3′,4′-f][1,2,4,5-tetrazines] . The two-step route starting from 3,6-dihydrazinyl-1,2,4,5-tetrazine and corresponding aldehydes offers a convenient and transition metal-free method for accessing a wide range of these derivatives .
Dihydroquinazolinones Scaffold in Medicinal Chemistry
The 3,4-dihydroquinazolinone (DHQ) scaffold is highly valued in medicinal chemistry due to its prevalence in biologically active compounds. While current synthetic methods are limited, this compound provides a versatile core structure for drug development. Further exploration of its derivatives may yield promising therapeutic agents .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
12-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-15(2)13-27-22(30)21-18(10-12-31-21)28-19(24-25-23(27)28)7-8-20(29)26-11-9-16-5-3-4-6-17(16)14-26/h3-6,10,12,15H,7-9,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIWUVYGDYNXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2652566.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2652569.png)
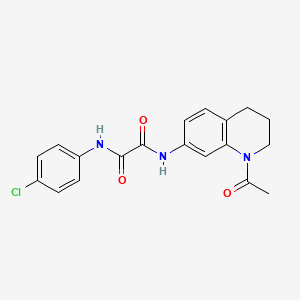
![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct](/img/structure/B2652574.png)

![2-Amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2652578.png)

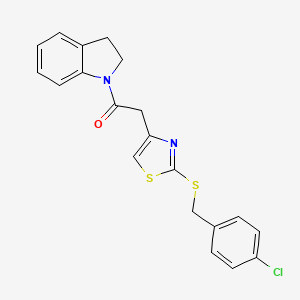


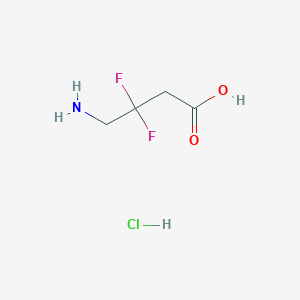
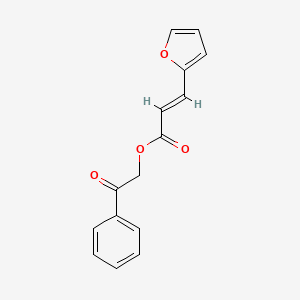
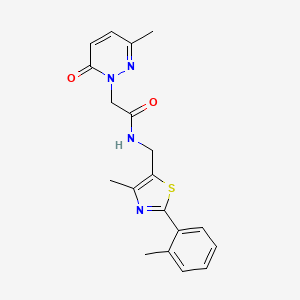
![[(5-amino-1H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2652589.png)